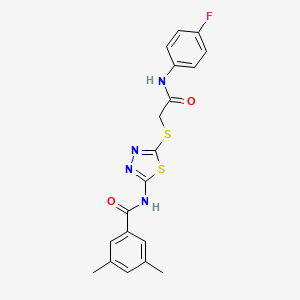![molecular formula C11H10LiN3O2 B2507056 Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197053-78-2](/img/structure/B2507056.png)
Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C11H10LiN3O2 and its molecular weight is 223.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Skeletal-Protecting Actions of Lithium
Lithium has been identified as having osteoprotective effects through various molecular mechanisms. It promotes osteoblastic activities and suppresses osteoclastic activities, offering potential therapeutic applications in bone health. This review highlights the bone-enhancing effects of lithium and its underlying molecular mechanisms, suggesting areas for future research to validate lithium's clinical utility in skeletal protection (S. Wong, K. Chin, S. Ima-Nirwana, 2020).
Neuroprotective and Neurotrophic Effects
Lithium's role in neuroprotection and neurogenesis is substantial, with evidence showing it influences various cellular cascades related to oxidative stress, apoptosis, and neurotrophic factor functioning. The article discusses lithium's impacts on cAMP-mediated signal transduction, protein kinase C inhibition, and GSK3 inhibition, highlighting its potential in treating mood and neurodegenerative disorders (J. Quiroz, R. Machado-Vieira, Carlos A. Zarate Jr., H. Manji, 2010).
Lithium in Neurodegenerative Diseases
Further exploring lithium's neuroprotective effects, studies have shown its efficacy in models of neurodegenerative diseases such as Alzheimer's, amyotrophic lateral sclerosis (ALS), and Huntington's disease. Lithium acts by inhibiting GSK-3, a protein kinase involved in the phosphorylation of tau protein, suggesting its potential to slow disease progression in these conditions (D. A. Perez-Martinez, 2009).
Antiviral Potential Against SARS-CoV-2
Lithium has been proposed as a potential antiviral agent against SARS-CoV-2, based on its ability to suppress NLRP3 inflammasome activity, inhibit cell death, and modulate the immune system via membrane depolarization. These effects could mitigate the cytokine storm associated with COVID-19, highlighting lithium's potential relevance in pandemic response (Abdallah Barjas Qaswal, A. Suleiman, Hasan Guzu, T. Harb, B. Atiyat, 2021).
Lithium's Anti-inflammatory Effects
The anti-inflammatory properties of lithium contribute to its therapeutic efficacy in bipolar disorder and may play a role in its broader applications. This article reviews lithium's effects on pro- and anti-inflammatory mediators, providing insights into its complex immune-modulating actions (A. Nassar, A. Azab, 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with this receptor indicates its potential neurotropic activity .
Mode of Action
The compound interacts with the GABA A receptor at two sites: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction suggests an inhibitory effect on the receptor, which could lead to changes in neuronal excitability and neurotransmission .
Biochemical Pathways
While the exact biochemical pathways affected by this compound are not fully understood, it’s known that GABA A receptor modulation can influence several neurological pathways. These include the GABAergic system, which is involved in mood regulation, anxiety, and seizure activity. The compound’s interaction with the GABA A receptor suggests it may have an impact on these pathways .
Pharmacokinetics
These could include rapid absorption in the gastrointestinal tract, distribution in total body water, and elimination primarily through the kidneys .
Result of Action
The compound’s interaction with the GABA A receptor suggests it may have neurotropic effects . In studies of similar compounds, some were found to have an anticonvulsant effect . This suggests that this compound may also have potential anticonvulsant properties.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other ions, and the temperature
Propriétés
IUPAC Name |
lithium;3-(cyclopropylmethyl)imidazo[4,5-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.Li/c15-11(16)10-13-8-2-1-5-12-9(8)14(10)6-7-3-4-7;/h1-2,5,7H,3-4,6H2,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOVMNLIDNLAKT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1CN2C3=C(C=CC=N3)N=C2C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)
![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)
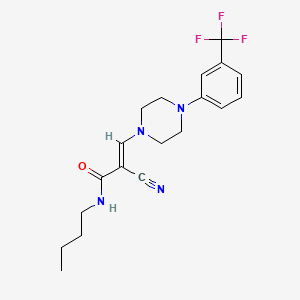
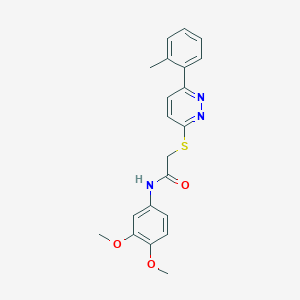
![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)

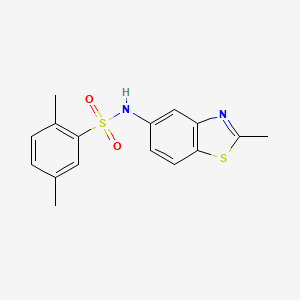
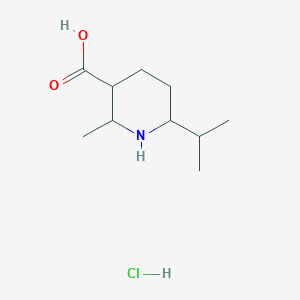
![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)
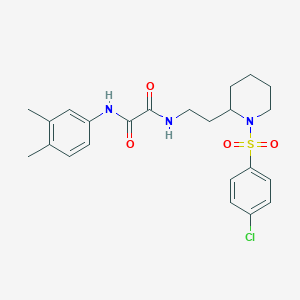
![N-(4-fluorophenyl)-2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2506992.png)


